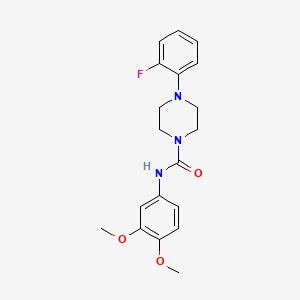![molecular formula C25H21ClN2O4 B5347839 N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine](/img/structure/B5347839.png)
N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine, also known as Boc-Phe-(Z)-Phe-(4-Cl)-COOH, is a compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenylalanine and has been synthesized using a variety of methods. In
Mechanism of Action
The mechanism of action of N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH involves the binding of the compound to the active site of the target enzyme. This binding inhibits the activity of the enzyme, leading to a decrease in its ability to catalyze its substrate. The inhibition of ACE and DPP-IV by this compound(Z)-Phe-(4-Cl)-COOH has been shown to be competitive and reversible.
Biochemical and Physiological Effects:
This compound(Z)-Phe-(4-Cl)-COOH has been shown to have several biochemical and physiological effects. Inhibition of ACE by this compound(Z)-Phe-(4-Cl)-COOH leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This results in a decrease in blood pressure. Inhibition of DPP-IV by this compound(Z)-Phe-(4-Cl)-COOH leads to an increase in the levels of incretin hormones, which stimulate insulin secretion and decrease glucagon secretion. This results in improved glucose control.
Advantages and Limitations for Lab Experiments
N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. It has been extensively studied for its potential applications in scientific research. However, there are also limitations to the use of this compound(Z)-Phe-(4-Cl)-COOH in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. Additionally, the inhibition of ACE and DPP-IV by this compound(Z)-Phe-(4-Cl)-COOH may have off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH. One area of interest is the development of more potent and selective inhibitors of ACE and DPP-IV. Another area of interest is the investigation of the potential therapeutic applications of this compound(Z)-Phe-(4-Cl)-COOH in the treatment of hypertension and diabetes. Additionally, the off-target effects of this compound(Z)-Phe-(4-Cl)-COOH on other enzymes and pathways should be further investigated to better understand its mechanism of action.
Synthesis Methods
The synthesis of N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH involves the reaction of benzoyl chloride with phenylalanine to form N-benzoylphenylalanine. This intermediate is then reacted with 4-chlorobenzaldehyde and acetic anhydride to form this compound. This method has been optimized for high yield and purity and has been used in several studies.
Scientific Research Applications
N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of several enzymes, including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV). These enzymes play important roles in the regulation of blood pressure and glucose metabolism, respectively. Inhibition of these enzymes may have therapeutic potential for the treatment of hypertension and diabetes.
properties
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c26-20-13-11-18(12-14-20)15-21(27-23(29)19-9-5-2-6-10-19)24(30)28-22(25(31)32)16-17-7-3-1-4-8-17/h1-15,22H,16H2,(H,27,29)(H,28,30)(H,31,32)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPISWDOBJPUPL-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-benzyl-1-piperazinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5347761.png)
![4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5347762.png)
![2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid](/img/structure/B5347776.png)
![methyl 7-methyl-3-oxo-5-(2-propoxyphenyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347780.png)
![1-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5347790.png)
![N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine](/img/structure/B5347792.png)
![{2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5347807.png)

![1-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-azepanone](/img/structure/B5347824.png)
![7-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5347831.png)
![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5347836.png)
![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5347846.png)
![ethyl 1-[4-(3-isopropylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5347847.png)
![N-(2-methoxyphenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5347858.png)